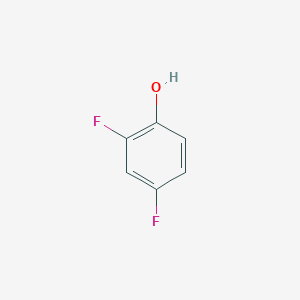

2,4-Difluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVWEWVLBKPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190142 | |

| Record name | 2,4-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-27-1 | |

| Record name | 2,4-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluorophenol CAS number 367-27-1

An In-depth Technical Guide to 2,4-Difluorophenol (CAS: 367-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique electronic properties, conferred by the two fluorine atoms on the phenolic ring, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid or a clear, yellow-green liquid after melting, with a faint phenolic odor.[1][2] It has limited solubility in water but is soluble in common organic solvents like ethanol (B145695) and acetone.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 367-27-1 | [1] |

| Molecular Formula | C₆H₄F₂O | |

| Molecular Weight | 130.09 g/mol | |

| Appearance | White to off-white crystalline solid; clear yellow-green liquid after melting | |

| Melting Point | 22.4 °C | |

| Boiling Point | 170 °C / 753 mmHg; 52-53 °C / 19 mmHg | |

| Density | 1.362 g/mL at 25 °C | |

| Water Solubility | Slightly soluble | |

| pKa | 8.72 ± 0.18 | |

| Refractive Index (n20/D) | 1.486 | |

| Flash Point | 57 °C (134.6 °F) - closed cup |

Table 2: Thermodynamic and Computational Properties of this compound

| Property | Value | Source(s) |

| Enthalpy of Vaporization (ΔvapH°) | 58.80 ± 0.90 kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 16.89 kJ/mol | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.670 | |

| Ionization Energy (IE) | 8.98 ± 0.02 eV |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available for structural elucidation.

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 130 g/mol .

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, providing information about the functional groups present.

-

Raman Spectroscopy: Raman spectra have also been documented.

Synthesis Methodologies

Several methods exist for the synthesis of this compound. Industrial production has historically involved diazotization and refluorination of aminophenols or multi-step processes starting from chlorinated nitrobenzene, though these methods often suffer from low yields and significant waste generation. More modern and efficient methods are now preferred.

Synthesis from 2,4-Difluorophenylboronic Acid

This method provides a straightforward route to this compound under mild conditions.

Experimental Protocol:

-

In a 50 mL round-bottomed flask, combine 2,4-difluorophenylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (H₂O₂) solution (0.2 mL), and zinc oxide (ZnO) nanocatalyst (5 mol%).

-

Add 2 mL of water to the mixture.

-

Stir the mixture at room temperature under aerobic conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 20 mL of water.

-

Extract the product with ether (3 x 20 mL).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

Caption: Oxidation of arylboronic acid to phenol (B47542).

Direct Fluorination of Phenol

This method involves the direct fluorination of phenol using fluorine gas, often under photocatalytic conditions to improve yield and reduce byproducts.

Experimental Protocol:

-

Add 30 kg of solid phenol to a reaction kettle.

-

Heat the kettle using hot water to 40-50 °C to completely melt the phenol and begin stirring.

-

Introduce a fluorine-nitrogen gas mixture into the reaction kettle.

-

Irradiate the reaction mixture with ultraviolet (UV) light and allow the reaction to proceed for 5 hours.

-

This process is advantageous as it does not require a solvent or catalyst, leading to high conversion rates and efficient use of fluorine gas.

Caption: Photocatalytic fluorination of phenol.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide array of commercially important molecules.

-

Pharmaceuticals: It is a crucial building block for various pharmaceutical compounds. For example, it is used in the synthesis of new α-Phenoxyacetamide derivatives which act as inhibitors of the type III secretion system in the gram-negative bacteria Pseudomonas aeruginosa PAO1. It also serves as a starting reagent for the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine.

-

Agrochemicals: The compound is a precursor for herbicides, fungicides, and insecticides.

-

Dyes and Materials: It is used in the synthesis of the fluorinated fluorescent dye 3-carboxy-6,8-difluoro-7-hydroxycoumarin, also known as Pacific Blue.

-

Antibacterial Agents: It can be used in the preparation of broad-spectrum antibacterial agents like triclosan.

Caption: Key application areas for this compound.

Safety and Toxicological Profile

This compound is a hazardous chemical that requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | ||

| H315 | Causes skin irritation | ||

| H318 | Causes serious eye damage | ||

| H332 | Harmful if inhaled | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P270 | Do not eat, drink or smoke when using this product | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P301+P317 | IF SWALLOWED: Get medical help | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water | ||

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician immediately and clean the mouth with water.

Handling and Storage: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a closed system. Store in a flammables area, away from heat, sparks, and open flames. Keep containers tightly closed. Incompatible with strong oxidizing agents and strong bases. Personal Protective Equipment (PPE) should include safety goggles, protective gloves, and a respirator if exposure limits are exceeded.

References

2,4-Difluorophenol molecular weight and formula

An In-depth Technical Guide to 2,4-Difluorophenol

This guide provides comprehensive technical information on this compound (CAS No: 367-27-1), a key organic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its fluorinated structure enhances the reactivity and stability of derivative compounds, making it a valuable intermediate in organic synthesis.[3] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Data

This compound is an aromatic compound characterized by a phenolic ring with two fluorine substituents.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 367-27-1 | |

| IUPAC Name | This compound | |

| Appearance | Light yellow to yellow powder or lump; clear yellow-green liquid after melting. | |

| Melting Point | 22.4 °C | |

| Boiling Point | 145.7 °C (at 760 mmHg) | |

| Density | ~1.4 g/cm³ | |

| Flash Point | 56.7 °C | |

| Vapor Pressure | 3.8 mmHg (at 25 °C) | |

| Refractive Index | 1.496 (at 20 °C) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development applications.

Synthesis from 2,4-Difluorophenylboronic Acid

A common laboratory-scale synthesis involves the oxidation of 2,4-difluorophenylboronic acid.

Materials:

-

2,4-Difluorophenylboronic acid

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Zinc oxide (ZnO) nanocatalyst

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (100-200 mesh) for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for eluent

Procedure:

-

In a 50 mL round-bottomed flask, combine the arylboronic acid (1 mmol), 30% aqueous H₂O₂ (0.2 mL), and ZnO nanocatalyst (5 mol%).

-

Add 2 mL of water to the flask and stir the mixture at room temperature under aerobic conditions.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 20 mL of water.

-

Extract the product from the aqueous layer using diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Purify the crude product via silica gel column chromatography, using a hexane/ethyl acetate (9:1) mixture as the eluent, to yield the final product, this compound.

-

Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.

Analytical Method: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Materials:

-

Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

-

High-resolution fused silica capillary GC column

-

Helium (carrier gas)

-

Volumetric flasks and micropipettes

-

Suitable solvent (e.g., Dichloromethane or Diethyl Ether)

-

This compound sample

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations by dissolving this compound in the chosen solvent.

-

Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the solvent to a known concentration.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.

-

The analyte is separated from impurities based on its boiling point and interaction with the column's stationary phase.

-

The separated compounds are then introduced into the mass spectrometer.

-

-

Detection and Identification: The MS detector ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The analyte is identified by comparing its retention time and mass spectrum to those of a reference standard.

-

Quantification: The concentration and purity of the analyte are determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the synthesis of this compound.

Caption: Conceptual workflow for purity analysis via GC-MS.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye damage and skin irritation. It is also classified as a flammable solid.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment.

-

First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,4-difluorophenol, a key intermediate in the pharmaceutical and agrochemical industries, starting from 1,3-difluorobenzene (B1663923). This document details two principal pathways: a multi-step synthesis involving a 2,4-difluoroaniline (B146603) intermediate and a more direct approach utilizing Directed ortho-Metalation (DoM). Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound from 1,3-difluorobenzene is a critical transformation for the creation of various functionalized aromatic compounds. This guide explores the following synthetic strategies:

-

Multi-step Synthesis via 2,4-Difluoroaniline: This classical approach involves the nitration of 1,3-difluorobenzene to form 2,4-difluoronitrobenzene (B147775), followed by reduction to 2,4-difluoroaniline. Subsequent diazotization and hydrolysis of the diazonium salt yield the target this compound.

-

Directed ortho-Metalation (DoM): This elegant and more direct method leverages the fluorine substituents of 1,3-difluorobenzene to direct lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source to afford this compound.

While direct hydroxylation of 1,3-difluorobenzene is a conceptually possible route, it is less established and generally suffers from low yields and lack of regioselectivity. Therefore, this guide focuses on the two more reliable and commonly employed methods.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data associated with the key steps in the synthesis of this compound from 1,3-difluorobenzene.

Table 1: Multi-step Synthesis via 2,4-Difluoroaniline

| Step | Reaction | Key Reagents & Conditions | Yield (%) | Reference |

| 1 | Nitration of 1,3-difluorobenzene | HNO₃, H₂SO₄, 0-10 °C | ~85% | General Procedure |

| 2 | Reduction of 2,4-difluoronitrobenzene | H₂, Pd/C, Ethanol (B145695), 353 K, 1.0 MPa | >95% | [1] |

| 3 | Diazotization & Hydrolysis of 2,4-difluoroaniline | 1. NaNO₂, H₂SO₄, H₂O, -5-0 °C2. H₂O, Heat | ~80-90% | General Procedure |

Table 2: Directed ortho-Metalation (DoM)

| Step | Reaction | Key Reagents & Conditions | Yield (%) | Reference |

| 1 | ortho-Lithiation of 1,3-difluorobenzene | n-BuLi, THF, -78 °C | Intermediate | [2] |

| 2 | Oxidation of 2,4-difluorophenyllithium | MoOPH, THF, -78 °C to rt | ~60-70% (estimated) | [2] |

Experimental Protocols

Route 1: Multi-step Synthesis via 2,4-Difluoroaniline

This pathway involves three main experimental stages as detailed below.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

-

To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoronitrobenzene.

-

Purify the product by vacuum distillation.

Methodology: [1]

-

In a high-pressure reactor, dissolve 2,4-difluoronitrobenzene (20.0 g) in ethanol (150 mL).

-

Add a catalytic amount of 2 wt% Pd on a carbon support (Pd/C, 0.1 g).

-

Pressurize the reactor with hydrogen gas (H₂) to 1.0 MPa.

-

Heat the reaction mixture to 353 K and stir vigorously (1000 rpm).

-

Monitor the reaction progress by hydrogen uptake.

-

Upon completion, cool the reactor, release the pressure, and filter the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield 2,4-difluoroaniline.

Methodology:

-

Prepare a solution of 2,4-difluoroaniline in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to between -5 and 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.

-

The this compound will often steam distill and can be collected.

-

Extract the aqueous distillate or the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

Route 2: Directed ortho-Metalation (DoM)

This method provides a more direct synthesis of this compound.

Methodology:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

-

Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the 2,4-difluorophenyllithium intermediate.

-

In a separate flask, prepare a solution of an electrophilic oxygen source, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared 2,4-difluorophenyllithium solution to the MoOPH solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound from 1,3-difluorobenzene. The multi-step synthesis via 2,4-difluoroaniline is a well-established route with high-yielding individual steps. The Directed ortho-Metalation (DoM) pathway offers a more direct and elegant approach, showcasing the power of modern synthetic methodologies for regioselective functionalization. The choice of synthetic route will depend on factors such as available starting materials, desired scale, and the specific expertise of the research team. The provided experimental protocols and comparative data serve as a valuable resource for chemists and drug development professionals in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 2,4-Difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Difluorophenol

This compound is a halogenated aromatic compound with the chemical formula C₆H₄F₂O. At room temperature, it typically exists as a white to off-white crystalline solid. Its structure, featuring a polar hydroxyl group and two electron-withdrawing fluorine atoms on the phenyl ring, governs its solubility profile. These features allow for hydrogen bonding while also influencing the overall polarity of the molecule, making its interaction with various solvents complex and of great interest in process chemistry and formulation development.

Solubility Profile of this compound

Based on available chemical information and extraction procedures described in the literature, a qualitative solubility profile of this compound can be summarized. The compound is expected to exhibit good solubility in polar organic solvents and moderate to low solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polarity of these solvents allows for dipole-dipole interactions with this compound. Extraction procedures often utilize ethyl acetate, implying good solubility. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |

| Aqueous | Water | Slightly Soluble | While the hydroxyl group can hydrogen bond with water, the nonpolar benzene (B151609) ring limits its aqueous solubility.[1] |

Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from designing reaction conditions to developing formulations. The following are detailed methodologies for quantifying the solubility of this compound.

Gravimetric Method (Shake-Flask)

The gravimetric method, often coupled with the shake-flask technique, is a reliable and straightforward approach to determine thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

-

Phase Separation:

-

After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

A known volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation or sublimation of the this compound.

-

The container with the dried residue is cooled in a desiccator and then weighed accurately.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the solvent aliquot taken. The results are typically expressed in g/100 mL or mg/mL.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with good chromophores like this compound.

Methodology:

-

Preparation of Saturated Solution:

-

A saturated solution is prepared using the shake-flask method as described in the gravimetric protocol (Section 3.1, step 1).

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration and settling of the excess solid, an aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

The filtered saturated solution is then accurately diluted with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

A stock solution of this compound of known concentration is prepared by accurately weighing the compound and dissolving it in the mobile phase.

-

A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

-

Each standard solution is injected into the HPLC system, and the peak area is recorded.

-

A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

-

-

HPLC Analysis of the Sample:

-

The diluted sample solution is injected into the HPLC system under the same chromatographic conditions as the standards.

-

The peak area of this compound in the sample chromatogram is determined.

-

-

Calculation:

-

The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area.

-

The original solubility in the saturated solution is then calculated by taking into account the dilution factor.

-

Typical HPLC Conditions for Analysis of Phenolic Compounds:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific ratio will depend on the desired retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 25-30 °C

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining and applying the solubility data of this compound in a research and development setting.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound in various organic solvents is fundamental for its effective use in chemical synthesis and product formulation. While quantitative data is sparse in readily available literature, the experimental protocols detailed in this guide provide robust methods for its determination. The provided workflow and theoretical solubility profile serve as a valuable resource for researchers and professionals in the field, enabling informed solvent selection and process optimization. It is strongly recommended that experimental solubility studies be conducted under specific laboratory conditions to obtain precise quantitative data for critical applications.

References

Physical properties of 2,4-Difluorophenol melting and boiling point

An In-depth Technical Guide to the Physical Properties of 2,4-Difluorophenol: Melting and Boiling Points

Introduction

This compound is an organofluorine compound and a derivative of phenol, featuring two fluorine atoms at the 2- and 4-positions of the phenolic ring.[1] This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its application in research and development. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and a logical workflow for these procedures.

Physical Properties of this compound

The melting and boiling points of this compound are critical parameters for its handling, purification, and reaction control. At room temperature, it typically exists as a solid.[1] After melting, it appears as a clear yellow-green liquid. The quantitative data for these properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 22.4 °C | - |

| Boiling Point | 52-53 °C | at 19 mmHg |

| 170 °C | at 753 mmHg | |

| 174.35 °C | Normal Boiling Point (Calculated) |

Data sourced from references.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is essential for verifying the purity and identity of a substance.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Tube Method

A common and effective method for determining the melting point of an organic solid like this compound involves using a capillary tube within a heated bath apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).

-

Sample Preparation : A small amount of finely powdered, dry this compound is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample to a height of about 2-3 mm.

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath, typically containing silicone oil.

-

Heating : The bath is heated slowly, with a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached. Constant stirring of the heating medium ensures a uniform temperature distribution.

-

Observation and Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

For determining the boiling point at a specific pressure, a simple distillation setup is commonly employed.

-

Apparatus Setup : A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating : The flask is heated gently. As the liquid boils, the vapor rises and enters the condenser.

-

Equilibrium and Measurement : The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point at the pressure of the system. For determinations at pressures other than atmospheric, a vacuum pump is connected to the system.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound using the capillary tube method.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Safety and Handling of 2,4-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological data for 2,4-Difluorophenol. The information is intended to ensure the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the chemical formula C₆H₄F₂O.[1] It is a solid at room temperature and may appear as a white to light yellow liquid.[2] Proper understanding of its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 130.09 g/mol | [1][3][4] |

| CAS Number | 367-27-1 | |

| EC Number | 206-688-0 | |

| Physical State | Solid, clear to yellow liquid | |

| Melting Point | 22.4 °C (lit.) | |

| Boiling Point | 52-53 °C at 19 mmHg (lit.) | |

| Density | 1.362 g/mL at 25 °C (lit.) | |

| Flash Point | 54 - 57 °C (closed cup) | |

| Solubility | Slightly soluble in water | |

| Vapor Pressure | 3.8 ± 0.2 mmHg at 25°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | |

| Flammable Solid | Category 1 | H228: Flammable solid |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specifications | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately upon contamination. A lab coat is mandatory. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. |

Safe Handling and Storage

Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools and explosion-proof equipment.

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.

-

Ground/bond container and receiving equipment.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a corrosives area and a flammables area.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor immediately. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Spill and Disposal Procedures

Spill Response

-

Ensure adequate ventilation and remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid dust formation. Do not breathe vapors, mist, or gas.

-

For liquid spills, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).

-

For solid spills, sweep up and shovel. Pick up and arrange disposal without creating dust.

-

Collect the spilled material in a suitable, closed container for disposal.

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

Waste Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

This compound is a halogenated organic compound and should be disposed of as halogenated waste.

-

Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as unused product.

Experimental Protocols for Hazard Assessment

The toxicological data for this compound are typically determined using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are summaries of the methodologies for key toxicity endpoints.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

-

Principle: A stepwise procedure with the use of 3 animals of a single sex (usually females) per step. The absence or presence of compound-related mortality determines the next step.

-

Animal Selection: Healthy, young adult rodents (e.g., rats) are used.

-

Dosing: The substance is administered orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Toxicity (OECD 402)

This method assesses the potential hazards from short-term dermal exposure.

-

Principle: The test substance is applied to the skin in a single dose to groups of experimental animals, using one dose per group.

-

Animal Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals (at least 10% of the body surface area).

-

Application: The substance (0.5 g for solids) is applied uniformly over the prepared skin area and held in contact with a porous gauze dressing for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

Endpoint: Determination of the LD50 (median lethal dose) or classification of the substance based on mortality at different dose levels.

Acute Inhalation Toxicity (OECD 403/436)

These guidelines provide methods for assessing health hazards from short-term inhalation exposure to a substance.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

-

Animal Selection: Healthy, young adult rodents are used.

-

Concentrations: Multiple groups of animals are exposed to different concentrations of the test substance.

-

Observation: Animals are observed for signs of toxicity during and after exposure for up to 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined, which allows for GHS classification.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The substance is applied in a single dose to a small area of skin (approximately 6 cm²) of an animal (typically an albino rabbit).

-

Application: 0.5 g of the solid substance is applied to a skin patch and covered with a gauze dressing for up to 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days.

-

Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions. In vitro methods using reconstructed human epidermis (OECD 431 and 439) are preferred to reduce animal testing.

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.

-

Application: A single dose (e.g., 0.1 mL of liquid or not more than 0.1 g of solid) is applied.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva. The observation period can extend up to 21 days.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Visual Safety and Handling Guides

The following diagrams illustrate key workflows for the safe handling and emergency response for this compound.

Potential Mechanisms of Toxicity

Phenolic compounds, including this compound, exert their toxicity through several mechanisms. While specific signaling pathways for this compound are not extensively detailed in public safety literature, the general mechanisms for phenols provide a basis for understanding its potential biological impact.

Phenol is a protoplasmic poison that can denature proteins and disrupt cell membranes due to its hydrophilic and lipophilic properties, leading to cell death and necrosis. Substituted phenols may also act as uncouplers of oxidative phosphorylation, which can lead to hyperthermia and acidosis. Dermal exposure can lead to rapid systemic absorption and toxicity, affecting the central nervous system, heart, and kidneys. The presence of fluorine atoms can alter the compound's reactivity and metabolic pathways.

References

The Influence of Fluorination on the Biological Activity of Phenolic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into phenolic scaffolds has become a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly modulate the biological activity of the parent phenol (B47542) molecule.[1][2] This technical guide provides an in-depth exploration of the biological activities of fluorinated phenols, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It offers a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development. The introduction of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

Quantitative Analysis of Biological Activities

The fluorination of phenolic compounds has been shown to significantly impact their biological efficacy across various therapeutic areas. The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of a range of fluorinated phenols.

Anticancer Activity

The introduction of fluorine into phenolic structures, such as chalcones and flavonoids, has demonstrated enhanced cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Fluorinated Phenols (IC50 values in µM)

| Compound | Fluorine Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| Chalcones | ||||

| Chalcone 3f | 4-Fluoro | MCF7 (Breast) | 10.96 | [5] |

| Chalcone 3f | 4-Fluoro | HCT116 (Colon) | >50 | |

| Chalcone 3f | 4-Fluoro | PC3 (Prostate) | 16.52 | |

| Chalcone 2a | 4'-Fluoro-3-methoxy | HepG2 (Liver) | 67.51 ± 2.26 | |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | 6-Fluoro | 39 Human Cancer Cell Lines | Most Effective in Panel | |

| Flavonoids & Other Phenols | ||||

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 (Breast) | 0.57 (GI50) | |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 (Breast) | 0.4 (GI50) | |

| Fluorostyryl benzothiazole (B30560) derivative | Fluoro-substituted | Pancreatic Cancer | 35 ± 0.51 | |

| Benzothiazole derivative with fluorine | Fluoro-substituted | HepG2 (Liver) | 56.98 (24h) |

| Dichlorophenyl containing chlorobenzothiazole | Chloro and Fluoro | Non-small cell lung cancer (HOP-92) | 0.0718 | |

Antimicrobial Activity

Fluorination can enhance the antimicrobial properties of phenolic compounds by altering their ability to penetrate bacterial cell membranes and interact with microbial enzymes.

Table 2: Antimicrobial Activity of Fluorinated Phenols (MIC or IC50 values)

| Compound | Fluorine Substitution | Microorganism | MIC/IC50 | Reference(s) |

|---|---|---|---|---|

| Flavonoids | ||||

| Flavone derivative | C4'-Trifluoromethyl | Bacillus subtilis | 12.5 µg/mL | |

| Flavone derivative | C4'-Trifluoromethyl | Staphylococcus aureus | 25 µg/mL | |

| Flavone derivative | C4'-Trifluoromethyl | Pseudomonas aeruginosa | 25 µg/mL | |

| Benzothiazoles |

| Fluorinated 1,5-benzothiazepine (B1259763) (4c, 4d, 4g, 4h) | Various Fluoro Substitutions | Gram-negative & Gram-positive bacteria | Good Activity | |

Enzyme Inhibition

Fluorinated phenols have emerged as potent inhibitors of various enzymes implicated in disease, with the electronegativity of fluorine often leading to stronger interactions with active site residues.

Table 3: Enzyme Inhibitory Activity of Fluorinated Phenols (IC50 values)

| Compound | Fluorine Substitution | Enzyme | IC50 | Reference(s) |

|---|---|---|---|---|

| Polyphenols | ||||

| GCG-2"F,5"OMe (Fluorinated Polyphenol) | 2"-Fluoro, 5"-Methoxy | DYRK1A Kinase | 73 nM | |

| GCG (non-fluorinated) | - | DYRK1A Kinase | 121 nM | |

| Pyrazoles | ||||

| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | 3-Fluoro-4-hydroxy | iNOS | Potent Inhibition | |

| Fluoroquinolones | ||||

| Enoxacin | Fluoro-substituted | Tyrosinase | 28 ± 4 µM | |

| Sparfloxacin | Fluoro-substituted | Tyrosinase | 30 ± 2.8 µM | |

| Gemifloxacin | Fluoro-substituted | Tyrosinase | 34 ± 2 µM | |

| Ciprofloxacin | Fluoro-substituted | Tyrosinase | 37 ± 2 µM | |

| Levofloxacin | Fluoro-substituted | Tyrosinase | 39 ± 2 µM | |

| Ofloxacin | Fluoro-substituted | Tyrosinase | 40 ± 2 µM | |

| Moxifloxacin | Fluoro-substituted | Tyrosinase | 50 ± 1.9 µM | |

| Hydroquinone (standard) | - | Tyrosinase | 170 µM | |

| Benzimidazol-2-one | ||||

| FR038251 | 5-Chloro | iNOS | 1.7 µM | |

| Quinazolinedione | ||||

| FR191863 | 5-Chloro | iNOS | 1.9 µM |

| Aminoguanidine (standard) | - | iNOS | 2.1 µM | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of fluorinated phenols. This section provides protocols for key experiments cited in this guide.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenol compound in a complete culture medium. After 24 hours, replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. benchchem.com [benchchem.com]

- 3. Tyrosinase inhibition assay [bio-protocol.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2,4-Difluorophenol for Chemical Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Difluorophenol (CAS No: 367-27-1), a key fluorinated building block in modern organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and functional materials such as fluorescent dyes. This document outlines its commercial availability from leading suppliers, presents key technical data for sourcing and application, and provides a detailed experimental protocol for a common synthetic transformation.

Commercial Availability and Key Suppliers

This compound is readily available in research and bulk quantities from a range of reputable chemical suppliers. Purity levels typically range from 98% to over 99%, catering to different application requirements from initial research to scaled-up production. When sourcing this reagent, researchers should consider not only the purity but also the impurity profile, which can be critical for sensitive applications.

Below is a summary of offerings from major global suppliers. Note that stock levels and available quantities are subject to change and should be verified directly with the supplier.

| Supplier | Brand | Typical Purity | Common Pack Sizes |

| Merck | Sigma-Aldrich / MilliporeSigma | ≥99% | 5 g, 25 g |

| Thermo Fisher Scientific | Alfa Aesar | ≥98% | 10 g, 50 g |

| Tokyo Chemical Industry (TCI) | TCI | >98.0% (GC) | 5 g, 25 g |

| City Chemical LLC | - | - | 25 g, Bulk Quote |

| Otto Chemie Pvt. Ltd. | - | 99% | 5 g, 25 g, 100 g, 1 kg |

Technical Data Summary

Sourcing high-quality starting materials is paramount for reproducible research and development. The following table summarizes the key physical and chemical properties of this compound, compiled from supplier data sheets and public chemical databases.

| Property | Value | Source(s) |

| CAS Number | 367-27-1 | [1] |

| Molecular Formula | C₆H₄F₂O | [1] |

| Molecular Weight | 130.09 g/mol | [1] |

| Appearance | Colorless to white or pale yellow solid/liquid | [2] |

| Melting Point | 22-24 °C (lit.) | [2] |

| Boiling Point | 52-53 °C at 19 mmHg (lit.) | |

| Density | 1.362 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.486 (lit.) | |

| Purity (Assay) | 98% to >99% (GC) |

Core Application: Synthesis of Fluorinated Coumarins

A significant application of this compound in the life sciences is its use as a precursor for the synthesis of fluorinated coumarins. These heterocyclic compounds are highly valued as fluorescent probes and labels in molecular biology and diagnostics. The fluorine atoms often enhance photostability and quantum yield compared to their non-fluorinated analogs.

A primary synthetic route to these molecules is the Pechmann condensation , an acid-catalyzed reaction between a phenol (B47542) and a β-ketoester. In this reaction, this compound can be reacted with ethyl acetoacetate (B1235776) to yield 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971), a precursor to the widely used "Pacific Blue" family of fluorescent dyes.

Synthesis Pathway Diagram

The diagram below illustrates the acid-catalyzed Pechmann condensation of this compound with ethyl acetoacetate to form the difluorinated coumarin (B35378) core structure.

Caption: Pechmann condensation of this compound.

Experimental Protocols

This section provides a representative protocol for the synthesis of 6,8-difluoro-7-hydroxy-4-methylcoumarin based on the principles of the Pechmann condensation.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be performed before commencing any experiment.

Synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin

Materials:

-

This compound (1.0 eq.)

-

Ethyl acetoacetate (1.1 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Carefully add this compound to a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and allow it to cool to approximately 0-5 °C with gentle stirring.

-

Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the cooled this compound. Maintain the temperature below 10 °C during the addition.

-

Reagent Addition: Once the phenol has dissolved, add ethyl acetoacetate dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours to overnight).

-

Quenching: Carefully pour the reaction mixture over crushed ice in a large beaker with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the pure 6,8-difluoro-7-hydroxy-4-methylcoumarin.

-

Drying: Dry the purified product under vacuum.

General Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process described above.

Caption: General workflow for coumarin synthesis.

Conclusion

This compound is a commercially accessible and versatile reagent crucial for the synthesis of advanced molecules in the pharmaceutical and life sciences sectors. Its role in creating high-performance fluorescent dyes via straightforward reactions like the Pechmann condensation highlights its value to researchers. Careful selection of suppliers and adherence to established protocols are essential for leveraging this building block to its full potential in drug discovery and materials science.

References

Spectroscopic Profile of 2,4-Difluorophenol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Difluorophenol (CAS No: 367-27-1), a significant compound in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and scientists.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.94 | m | - | Aromatic H |

| ~6.83 | m | - | Aromatic H |

| ~6.74 | m | - | Aromatic H |

| ~5.80 | br s | - | -OH |

Note: Data acquired in CDCl₃ at 400 MHz.[1] Multiplicities of aromatic protons are complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

| C1 (-OH) | 140 - 145 | d |

| C2 (-F) | 152 - 157 | d |

| C3 | 104 - 108 | d |

| C4 (-F) | 155 - 160 | d |

| C5 | 112 - 116 | d |

| C6 | 118 - 122 | d |

Note: Precise experimental data from primary databases like the Spectral Database for Organic Compounds (SDBS) is currently unavailable due to website maintenance. The values presented are estimations based on typical chemical shifts for substituted phenols and fluorinated aromatic compounds. The multiplicities are predicted based on one-bond and multi-bond coupling with fluorine.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 1280 - 1100 | Strong | C-F Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: This table represents characteristic absorption ranges for the functional groups present in this compound. Specific peak values are dependent on the sampling method (e.g., neat, KBr, solution).

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100.0 | [M]⁺ (Molecular Ion) |

| 131 | 7.2 | [M+1]⁺ Isotope Peak |

| 101 | 17.2 | [M - CHO]⁺ |

| 82 | 73.5 | [M - CO - F]⁺ or other fragmentation |

| 81 | 13.6 | Fragmentation Product |

| 63 | 10.2 | Fragmentation Product |

Note: Data corresponds to Electron Ionization (EI) at 75 eV.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The sample is placed in a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of approximately 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon, though splitting due to C-F coupling will remain. A wider spectral width (~220 ppm) is used, and several thousand scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat/Liquid Film): As this compound is a low-melting solid (m.p. ~22 °C), it can be analyzed as a liquid film. A small amount of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

-

Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for separation from any potential impurities.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 or 75 eV).[1] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-difluorophenol as a strategic building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties conferred by the two fluorine atoms on the phenolic ring make this compound a valuable precursor for creating molecules with enhanced biological activity and material properties.

Application in Pharmaceutical Synthesis: p38α MAPK Inhibitors

This compound is a key structural component in a class of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the inflammatory signaling cascade.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and neurodegenerative disorders.[3][4] By inhibiting p38α MAPK, these compounds can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

Key Compound: 6-(2,4-Difluorophenoxy)-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (a p38α MAPK inhibitor).

Table 1: Quantitative Data for the Synthesis of a p38α MAPK Inhibitor Precursor

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| O-Arylation | This compound | 6-Chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one | CuI / K₂CO₃ | Toluene (B28343) | 100 | 12 | ~75-85 (Estimated) |

Note: The yield is an estimate based on typical Ullmann-type coupling reactions, as specific yield data for this exact reaction was not found in the provided search results.

This protocol is a generalized procedure for the O-arylation of a heterocyclic chloride with this compound based on the principles of the Ullmann condensation.

Materials:

-

6-Chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

-

This compound

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).

-

Add this compound (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-(2,4-difluorophenoxy) derivative.

References

- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,4-Difluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenol has emerged as a critical building block in medicinal chemistry, prized for its ability to confer advantageous properties upon drug candidates. The strategic incorporation of the 2,4-difluorophenyl moiety can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. The fluorine atoms, due to their high electronegativity and small size, can modulate the electronic properties of the aromatic ring, influencing pKa and lipophilicity. This application note provides a comprehensive overview of the use of this compound in the development of potent and selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in a range of inflammatory diseases and cancers.

Rationale for Use in Kinase Inhibitors

The 2,4-difluorophenoxy group is a prevalent feature in a class of diaryl ether and diaryl urea (B33335) inhibitors of p38 MAPK. In this context, one of the fluorine atoms often forms a key hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase ATP-binding site. This interaction significantly contributes to the inhibitor's potency and selectivity. Furthermore, the difluorinated ring can occupy a hydrophobic pocket within the active site, further enhancing binding affinity.

Application in p38 MAPK Inhibitors

The p38 MAPK signaling cascade is a crucial pathway that responds to inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Dysregulation of this pathway is a hallmark of numerous diseases, making p38 MAPK a prime therapeutic target. Several potent p38 MAPK inhibitors incorporating the 2,4-difluorophenoxy scaffold have been developed, demonstrating the value of this chemical moiety in designing effective therapeutics.

Quantitative Data on this compound-Containing Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors that feature the 2,4-difluorophenoxy moiety or are structurally related. This data highlights the potency that can be achieved through the incorporation of this group.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |

| Diaryl Urea | p38α | 8 - 97 | BIRB 796 (Doramapimod) |

| Diaryl Ether | p38α | ~100 | Diaryl ether p38 inhibitors |

| Pyridinylimidazole | p38α | 111 | Azastilbene-based pyridinylimidazole derivative |

| Chromone-based | p38α | 17 | 2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromone |

| N,N'-Diaryl Urea | p38α | 15 | Novel substituted N,N'-diaryl urea |

Signaling Pathway